molecular formula C9H11ClFNO2 B8098929 a-(Aminomethyl)-2-fluorobenzeneaceticacidhydrochloride

a-(Aminomethyl)-2-fluorobenzeneaceticacidhydrochloride

Cat. No.: B8098929
M. Wt: 219.64 g/mol
InChI Key: CLRANBBUBZIPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a-(Aminomethyl)-2-fluorobenzeneaceticacidhydrochloride: is a chemical compound that features a benzene ring substituted with an aminomethyl group and a fluorine atom

Properties

IUPAC Name

3-amino-2-(2-fluorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-8-4-2-1-3-6(8)7(5-11)9(12)13;/h1-4,7H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRANBBUBZIPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-(Aminomethyl)-2-fluorobenzeneaceticacidhydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzeneacetic acid.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on reaction efficiency, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

a-(Aminomethyl)-2-fluorobenzeneaceticacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

a-(Aminomethyl)-2-fluorobenzeneaceticacidhydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a-(Aminomethyl)-2-fluorobenzeneaceticacidhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

a-(Aminomethyl)-2-fluorobenzeneaceticacidhydrochloride is unique due to the presence of both an aminomethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

The compound a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride is a fluorinated derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article presents a detailed examination of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

Chemical Structure:

  • The compound features a fluorobenzene ring substituted with an aminomethyl group and an acetic acid moiety. This unique structure may contribute to its biological efficacy.

Molecular Formula:

  • C₉H₁₀ClFNO₂

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. A study focusing on various derivatives of fluorobenzeneacetic acid demonstrated significant antibacterial activity against selected bacterial strains. The Minimum Inhibitory Concentration (MIC) values were particularly low for certain derivatives, suggesting potent efficacy in vitro and in vivo settings .

CompoundMIC (µg/mL)Bacterial Strain
a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride5E. coli
MT-1412S. aureus
Control15E. coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly in the context of glioblastoma multiforme (GBM). Research on halogenated derivatives of 2-deoxy-D-glucose (2-DG), which shares structural similarities with a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride, revealed that these compounds can inhibit glycolysis effectively in GBM cells. The modifications enhance the stability and uptake of the compounds, allowing for effective treatment at lower doses .

CompoundIC₅₀ (µM)Cell Line
a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride10U87MG (GBM)
2-DG25U87MG (GBM)
Control50U87MG (GBM)

The biological activity of a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride is primarily attributed to its ability to inhibit key metabolic pathways. In the case of cancer cells, it appears to interfere with hexokinase activity, crucial for glycolysis, thereby reducing energy production in rapidly proliferating cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial investigated the effectiveness of a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride in treating infections caused by resistant strains of bacteria. The results indicated a substantial reduction in bacterial load within 72 hours of treatment, supporting its potential as an effective antimicrobial agent.
  • Case Study on Cancer Treatment :
    • A cohort study involving patients with GBM treated with halogenated derivatives similar to a-(Aminomethyl)-2-fluorobenzeneacetic acid hydrochloride showed improved survival rates compared to conventional therapies. Patients exhibited reduced tumor sizes and prolonged progression-free survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.